

An In-depth Technical Guide to N-Methylazetidin-3-amine Dihydrochloride

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Compound of Interest

Compound Name: *N-Methylazetidin-3-amine dihydrochloride*

Cat. No.: *B155039*

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Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **N-Methylazetidin-3-amine dihydrochloride**, a key building block in modern medicinal chemistry. We will explore its fundamental properties, safety protocols, and applications, offering field-proven insights into its use and characterization.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, which are four-membered nitrogen-containing heterocycles, have become crucial motifs in drug discovery.^[1] Their unique structural characteristics, including high ring strain and a three-dimensional nature, offer significant advantages in drug design. These features can lead to improved pharmacokinetic properties, such as enhanced metabolic stability, better solubility, and more favorable receptor selectivity when incorporated into bioactive molecules.

^[1] **N-Methylazetidin-3-amine dihydrochloride** serves as a valuable synthon, providing a robust scaffold for creating complex molecular architectures aimed at a wide range of therapeutic targets.^{[1][2]}

Core Physicochemical and Structural Properties

N-Methylazetidin-3-amine dihydrochloride is the double hydrochloride salt of the N-methylated azetidine amine. The salt form enhances stability and simplifies handling compared to the free base.

Table 1: Key Properties of N-Methylazetidin-3-amine Dihydrochloride

Property	Value	Source
CAS Number	136293-86-2	[3]
Molecular Formula	C ₄ H ₁₀ N ₂ · 2HCl	[3]
Alternate Formula	C ₄ H ₁₂ Cl ₂ N ₂	[4]
Molecular Weight	159.06 g/mol	[5]
Appearance	Off-white to white solid/powder	[5][6]
Purity	Typically ≥95% - 97%	[2][4]
Free Base CAS	247069-31-4	[3][7]
Free Base Mol. Wt.	86.14 g/mol	[7][8]

Safety, Handling, and Storage Protocols

Proper handling of **N-Methylazetidin-3-amine dihydrochloride** is critical to ensure laboratory safety and maintain the compound's integrity.

2.1 Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as a warning-level hazard and is associated with the following statements:

- H302: Harmful if swallowed.[4][9]
- H315: Causes skin irritation.[4][9]
- H319: Causes serious eye irritation.[4][9]

- H335: May cause respiratory irritation.[4][9]

Causality: The dihydrochloride salt can react with moisture to release small amounts of hydrochloric acid, contributing to its irritant properties. The amine functional groups can also cause irritation upon direct contact with skin or mucous membranes.

Mandatory PPE:

- Eye Protection: Goggles or a face shield (European standard EN 166).[9]
- Hand Protection: Compatible chemical-resistant gloves. Gloves should be inspected before use and removed using a proper technique to avoid skin contact.[10]
- Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[9][10]
- Respiratory Protection: Use only in a well-ventilated area.[6][10] For large-scale use or where dust cannot be controlled, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[9]

2.2 First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][10]
- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[6][10]
- Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][10]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[6][10]

2.3 Storage and Stability

N-Methylazetid-3-amine dihydrochloride is hygroscopic, meaning it can absorb moisture from the air.[6]

- **Storage Conditions:** Store in a dry, cool, and well-ventilated place.[6][10] The container must be kept tightly closed.[6][10] Recommended storage is at room temperature.[4]
- **Rationale:** Proper storage prevents degradation from moisture, which could compromise sample purity and reactivity in subsequent experimental steps.

Applications in Medicinal Chemistry and Drug Discovery

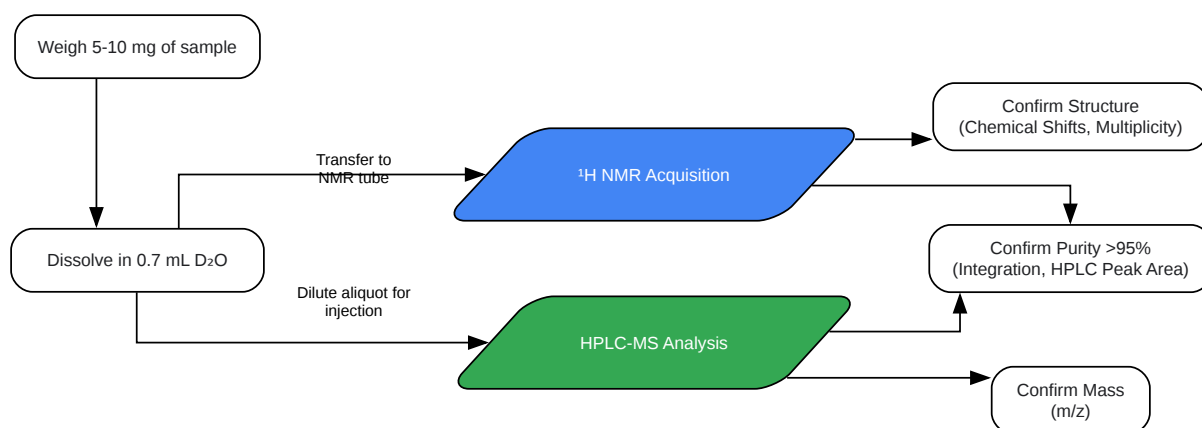
The azetidine ring is a "bioisostere" for other common rings like piperidine and pyrrolidine but offers a more rigid, sp^3 -rich structure. This rigidity can be advantageous for locking a molecule into a specific conformation required for binding to a biological target, potentially increasing potency and selectivity.

N-Methylazetidin-3-amine dihydrochloride is a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system.[1][2] For example, it is used in the development of serotonin receptor antagonists.[2] The incorporation of this scaffold can improve metabolic stability and other critical ADME (absorption, distribution, metabolism, and excretion) properties.[1]

Experimental Workflow: Quality Control and Characterization

To ensure the identity and purity of **N-Methylazetidin-3-amine dihydrochloride** before its use in a synthetic campaign, a series of analytical checks are required. This represents a self-validating system to guarantee the quality of the starting material.

Diagram: Analytical Workflow for Quality Control



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Caption: A typical workflow for the quality control validation of **N-Methylazetidin-3-amine dihydrochloride**.

Protocol 1: ¹H NMR Characterization

Objective: To confirm the chemical structure and estimate the purity of the compound.

Causality of Choices:

- **Solvent (D₂O):** The dihydrochloride salt is highly soluble in water. Deuterium oxide (D₂O) is used to avoid a large interfering solvent peak from H₂O in the proton NMR spectrum. The amine and ammonium protons will exchange with deuterium and may not be visible.
- **Internal Standard:** For quantitative NMR (qNMR), a certified internal standard with a known concentration and a non-overlapping peak (e.g., maleic acid) would be added to accurately determine purity. For routine confirmation, purity is often estimated from the relative integration of impurity peaks.

Step-by-Step Methodology:

- Accurately weigh 5-10 mg of **N-Methylazetidin-3-amine dihydrochloride** directly into a clean, dry vial.
- Add approximately 0.7 mL of D₂O to the vial.
- Vortex the sample until the solid is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
- Process the spectrum (phasing, baseline correction) and integrate all relevant peaks.
- Analysis: Compare the observed chemical shifts, multiplicities, and integration ratios to established reference spectra to confirm the structure. Purity is assessed by identifying and integrating any peaks not corresponding to the product.

Synthetic Chemistry Considerations

N-Methylazetidin-3-amine dihydrochloride is a versatile building block. When used in reactions, the free base is often required. This is typically achieved by in-situ neutralization or prior extraction.

Protocol 2: In-Situ Neutralization for Amide Coupling

Objective: To prepare the free amine in the reaction vessel for subsequent coupling with a carboxylic acid.

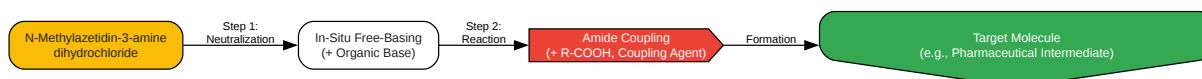
Causality of Choices:

- Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base is used to neutralize the two hydrochloride equivalents. At least two equivalents of the base are required. An excess (e.g., 2.2-3.0 equivalents) is often used to drive the neutralization to completion and scavenge any acid produced during the coupling reaction.
- Solvent (e.g., DMF, CH₂Cl₂): An anhydrous polar aprotic solvent is chosen to dissolve the starting materials and facilitate the reaction without participating in it.

Step-by-Step Methodology:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add **N-Methylazetidin-3-amine dihydrochloride** (1.0 eq).
- Add the anhydrous solvent (e.g., DMF).
- Cool the resulting suspension in an ice bath (0 °C).
- Slowly add the tertiary amine base (e.g., DIPEA, 2.5 eq) dropwise.
- Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clear solution as the free amine is formed.
- The resulting solution containing the free N-Methylazetidin-3-amine is now ready for the addition of the carboxylic acid and coupling reagents (e.g., HATU, EDC/HOBt).

Diagram: Synthetic Utility Workflow



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Caption: General workflow for utilizing the dihydrochloride salt in a typical amide coupling reaction.

Conclusion

N-Methylazetidin-3-amine dihydrochloride is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined physicochemical properties, combined with the advantageous structural features of the azetidine core, make it a preferred building block for medicinal chemists. Understanding its proper handling, characterization, and synthetic application is paramount for any research professional aiming to leverage its full potential in the development of next-generation therapeutics. Adherence to the safety and analytical protocols

outlined in this guide will ensure both reliable experimental outcomes and a safe laboratory environment.

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